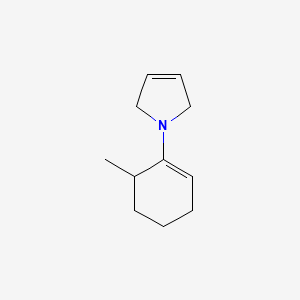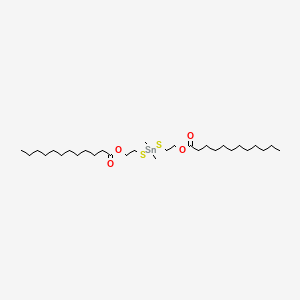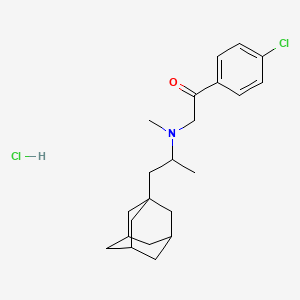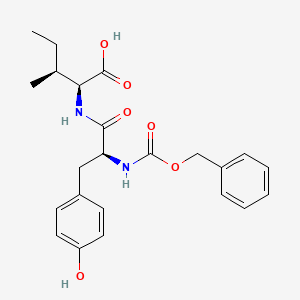
Z-Tyr-ile-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the tyrosine residue . This compound is commonly used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-ile-OH typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino group of tyrosine during the synthesis . The following steps outline the general procedure:
Attachment to Resin: The tyrosine residue is attached to the resin using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Z protecting group is removed using trifluoroacetic acid (TFA).
Coupling: The isoleucine residue is coupled to the deprotected tyrosine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and HOBt.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Z-Tyr-ile-OH undergoes various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds in peptides.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group of tyrosine.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Substitution: Phenolic hydroxyl groups can be substituted using reagents like diazonium salts.
Major Products
The major products formed from these reactions include oxidized tyrosine derivatives, reduced peptides, and substituted tyrosine residues .
Scientific Research Applications
Z-Tyr-ile-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It serves as a building block for studying protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of peptide-based materials and biopolymers
Mechanism of Action
The mechanism of action of Z-Tyr-ile-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The tyrosine residue can undergo post-translational modifications, such as phosphorylation, which can affect signaling pathways and molecular interactions . The isoleucine residue contributes to the hydrophobicity and stability of the peptide.
Comparison with Similar Compounds
Similar Compounds
Z-Tyr-OH: A similar compound with only the tyrosine residue protected by the Z group.
Z-Tyr-Ser-OH: A compound with serine instead of isoleucine.
Z-Tyr-Val-OH: A compound with valine instead of isoleucine.
Uniqueness
Z-Tyr-ile-OH is unique due to the presence of both tyrosine and isoleucine residues, which provide a balance of hydrophilic and hydrophobic properties. This combination allows for versatile applications in peptide synthesis and research .
Properties
CAS No. |
50903-76-9 |
|---|---|
Molecular Formula |
C23H28N2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-3-15(2)20(22(28)29)25-21(27)19(13-16-9-11-18(26)12-10-16)24-23(30)31-14-17-7-5-4-6-8-17/h4-12,15,19-20,26H,3,13-14H2,1-2H3,(H,24,30)(H,25,27)(H,28,29)/t15-,19-,20-/m0/s1 |
InChI Key |
OSLWPNZZCNJZTH-YSSFQJQWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


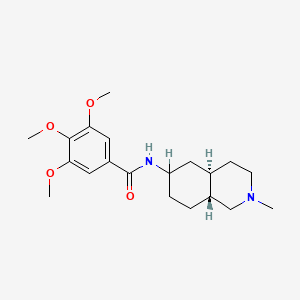

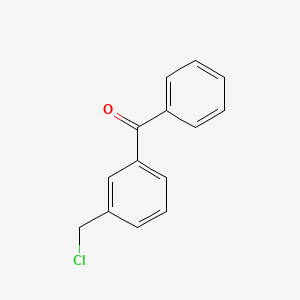

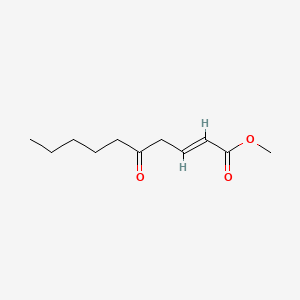


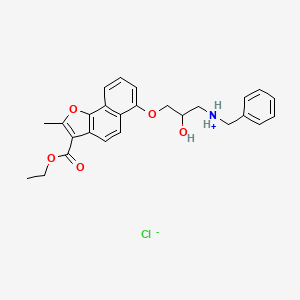
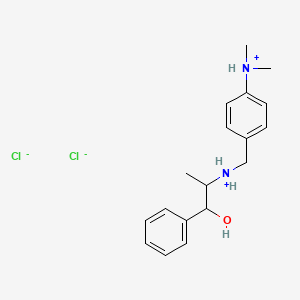
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
